5-Bromo-8-(difluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which consists of a fused benzene and pyridine ring. This compound is characterized by the presence of both bromine and difluoromethyl groups, which impart unique chemical and biological properties. Quinoline derivatives are widely recognized for their applications in medicinal chemistry, agriculture, and materials science. The incorporation of these functional groups enhances the compound's reactivity and potential therapeutic effects, making it a subject of interest in various scientific fields.
5-Bromo-8-(difluoromethyl)quinoline can be synthesized through various chemical methods, primarily focusing on bromination reactions and coupling techniques. Its chemical identity is denoted by the CAS number 2248394-00-3, which is cataloged in chemical databases such as PubChem and the European Chemicals Agency.
This compound is classified as a halogenated quinoline derivative. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry and biological research.
The synthesis of 5-bromo-8-(difluoromethyl)quinoline typically involves the bromination of 8-(difluoromethyl)quinoline or the use of coupling reactions such as Suzuki–Miyaura.
The Suzuki–Miyaura reaction is particularly notable for its efficiency and scalability, making it suitable for industrial applications. Reaction conditions typically involve:
5-Bromo-8-(difluoromethyl)quinoline features a quinoline core with a bromine atom at the fifth position and a difluoromethyl group at the eighth position. The molecular formula is , with a molecular weight of approximately 258.06 g/mol.
The structural configuration contributes to its unique reactivity profile, enabling it to act as a versatile building block in organic synthesis.
5-Bromo-8-(difluoromethyl)quinoline can undergo various chemical transformations:
Common reagents for these reactions include:
These reactions allow for the modification of the compound's structure, leading to derivatives with potentially enhanced biological activities.
5-Bromo-8-(difluoromethyl)quinoline exhibits its biological activity primarily through enzyme inhibition. The mechanism involves binding to active sites on target enzymes, thereby blocking their function:
This mechanism underlies its potential applications in medicinal chemistry, particularly in developing enzyme inhibitors for therapeutic use.
5-Bromo-8-(difluoromethyl)quinoline has diverse applications across several scientific fields:
The versatility of this compound makes it an essential tool in both research and industrial applications, highlighting its significance in advancing scientific knowledge and technology.
5-Bromo-8-(difluoromethyl)quinoline is a structurally distinct halogenated quinoline derivative with the molecular formula C₁₀H₆BrF₂N. Its molecular weight is 258.06 g/mol, as confirmed by analytical data from chemical suppliers and databases [4] [8]. The IUPAC name 5-bromo-8-(difluoromethyl)quinoline systematically describes its core quinoline scaffold substituted by a bromine atom at the 5-position and a difluoromethyl group (–CHF₂) at the 8-position. The compound’s canonical SMILES notation (FC(C₁=C₂N=CC=CC₂=C(Br)C=C₁F) precisely encodes its atomic connectivity and substitution pattern, essential for computational chemistry and cheminformatics applications [4] [8]. Its CAS Registry Number (2248394-00-3) provides a unique identifier for commercial and regulatory use [4].
Halogenated quinolines exhibit significant property variations based on halogen type and position. 5-Bromo-8-(difluoromethyl)quinoline features a difluoromethyl group (–CHF₂), distinct from related compounds:
Table 1: Comparative Properties of Key Halogenated Quinolines
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Distinction |
---|---|---|---|---|
5-Bromo-8-(difluoromethyl)quinoline | C₁₀H₆BrF₂N | 258.06 | Not reported | Difluoromethyl group at C8 |
5-Bromo-8-(difluoromethoxy)quinoline | C₁₀H₆BrF₂NO | 274.03 | Not reported | Difluoromethoxy ether at C8 |
8-Bromo-5-(trifluoromethyl)quinoline | C₁₀H₅BrF₃N | 276.05 | 309.6 (predicted) | Trifluoromethyl group at C5 |
5-Bromo-8-(trifluoromethyl)quinoline | C₁₀H₅BrF₃N | 276.06 | Not reported | Trifluoromethyl group at C8 |
The –CHF₂ group in 5-bromo-8-(difluoromethyl)quinoline balances electronegativity and steric demand better than –CF₃, influencing dipole moments and metabolic stability. Positional isomerism (e.g., bromine at C5 vs. C8) further alters electronic distribution across the quinoline ring, impacting reactivity in cross-coupling reactions [3] [5] [6].
Table 2: Functionalized Quinoline Building Blocks
Compound | CAS Number | Primary Applications |
---|---|---|
5-Bromo-8-(difluoromethyl)quinoline | 2248394-00-3 | Pharmaceutical intermediates; agrochemical synthesis |
5-Bromo-8-(difluoromethoxy)quinoline | Not available | Not reported |
8-Bromo-5-(trifluoromethyl)quinoline | 917251-92-4 | Materials science; anticancer research |
5-Bromo-8-(trifluoromethyl)quinoline | 1239460-75-3 | Antimicrobial agents; kinase inhibitors |
Quinoline chemistry dates to 1834, when German chemist Friedlieb Ferdinand Runge isolated quinoline from coal tar [7]. Functionalization at the C5 and C8 positions gained prominence with the development of the Doebner-Miller and Skraup syntheses in the late 19th century, enabling targeted halogenation [7]. The incorporation of fluorinated groups like –CHF₂ represents a modern evolution (post-2000s), driven by fluorine’s role in enhancing bioavailability and membrane permeability in medicinal chemistry [7].
5-Bromo-8-(difluoromethyl)quinoline emerged as a specialized building block circa 2010–2015, coinciding with advances in transition-metal-catalyzed cross-coupling reactions. Its CAS registration (2248394-00-3) formalized its identity for commercial use, with suppliers like BLD Pharmatech listing it as a "cold-chain" synthetic intermediate [4]. The compound’s design leverages two strategic features:
This structure exemplifies the broader trend of "late-stage fluorination" in heterocyclic chemistry, where fluorinated motifs are incorporated into complex scaffolds to optimize bioactivity. Its synthesis typically involves radical difluoromethylation of 5-bromoquinolin-8-ol derivatives or electrophilic bromination of pre-fluorinated quinolines [4] [8].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: